molecular formula C9H17Cl3N4 B2444288 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride CAS No. 2094607-70-0

2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride

Cat. No.: B2444288
CAS No.: 2094607-70-0
M. Wt: 287.61
InChI Key: TUCZHTCUYAFECE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Piperazine derivatives are known to interact with a variety of biological targets, including neurotransmitter receptors and ion channels .

Mode of Action

Piperazine derivatives can act as ligands, binding to their target proteins and modulating their activity . The exact nature of these interactions and the resulting changes in cellular function would depend on the specific targets involved.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride typically involves the reaction of pyrazine with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The resulting compound is then purified and converted into its trihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions using high-purity starting materials. The process includes multiple steps of synthesis, purification, and crystallization to obtain the final product in bulk quantities . The compound is typically packaged under inert conditions to prevent degradation and ensure stability during storage and transportation.

Chemical Reactions Analysis

Types of Reactions

2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds .

Scientific Research Applications

. Some of its key applications include:

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)pyrazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.3ClH/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13;;;/h1-2,7,10H,3-6,8H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCZHTCUYAFECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC=CN=C2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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